2-(4-fluorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
The compound 2-(4-fluorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a piperazinyl-tetrazolyl ethanone derivative characterized by a 4-fluorophenoxy group at the ethanone position and a p-tolyl-substituted tetrazole moiety linked via a methyl group to the piperazine ring. Spectral characterization (FT-IR, NMR, and mass spectrometry) would confirm the presence of key functional groups, such as the fluorophenoxy carbonyl (C=O stretch ~1700 cm⁻¹) and tetrazole ring vibrations (~1450–1550 cm⁻¹) .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2/c1-16-2-6-18(7-3-16)28-20(23-24-25-28)14-26-10-12-27(13-11-26)21(29)15-30-19-8-4-17(22)5-9-19/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDAQXJNBOJCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone generally involves multi-step organic synthesis protocols. The process typically starts with the preparation of intermediate compounds, followed by coupling reactions and further functional group modifications. Key steps include:
Preparation of the piperazine derivative: : This often involves the reaction of a piperazine compound with appropriate alkylating agents.
Tetrazole formation: : The tetrazole ring is usually synthesized via cycloaddition reactions between azides and nitriles.
Coupling reactions: : The key step involves the coupling of the prepared piperazine and tetrazole intermediates, typically using strong bases or catalysts to promote the reaction.
Industrial Production Methods: Industrial production of this compound may employ continuous flow synthesis techniques to ensure efficient and scalable production. The use of automated reactors and optimized reaction conditions are common strategies to enhance yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenoxy)-1-(4-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups, which may alter its pharmacological properties.
Reduction: : Reduction reactions can be employed to modify specific functionalities within the molecule, such as reducing ketones to alcohols.
Oxidizing agents: : Such as potassium permanganate or chromium trioxide, under acidic or basic conditions.
Reducing agents: : Sodium borohydride or lithium aluminum hydride are common choices.
Catalysts: : Palladium catalysts are frequently used for coupling reactions.
Major Products Formed: Depending on the specific reactions and conditions employed, the major products can include various substituted derivatives, oxidized forms, or reduced analogues of the original compound.
Scientific Research Applications
2-(4-Fluorophenoxy)-1-(4-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is of great interest in several research fields:
Chemistry: : Its unique structure makes it a valuable subject for studying reaction mechanisms and developing novel synthetic methodologies.
Biology: : It may serve as a probe or inhibitor in biological assays to investigate enzyme functions and signaling pathways.
Industry: : The compound might be used as an intermediate in the synthesis of complex organic molecules or specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects is closely related to its molecular structure and functional groups. It may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or ionic interactions. The precise pathways involved can vary depending on the biological context and the specific modifications of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: The target compound’s 4-fluorophenoxy group likely enhances its lipophilicity compared to sulfonyl-containing analogs (e.g., 7e, 7f), which exhibit higher polarity . The p-tolyl group on the tetrazole may improve metabolic stability relative to benzyl or bromophenyl substituents .
- Thermal Stability: Sulfonyl-containing analogs (e.g., 7f, 7p) show higher melting points (>160°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding via sulfonyl groups) compared to non-sulfonyl derivatives .
Biological Activity
The compound 2-(4-fluorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a fluorophenoxy moiety and a tetrazole group linked through a piperazine scaffold. The presence of these functional groups is thought to contribute to its biological activity by enhancing interactions with various biological targets.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that derivatives of similar structures often possess significant antimicrobial properties. For instance, compounds with piperazine and tetrazole groups have been reported to inhibit the growth of various bacteria and fungi. The compound's effectiveness against specific strains can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Standard Drug | Reference |
|---|---|---|---|
| Staphylococcus aureus | 18 | Gentamicin | |
| Escherichia coli | 20 | Ampicillin | |
| Candida albicans | 15 | Fluconazole |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for conditions like rheumatoid arthritis and other inflammatory diseases.
3. Anticancer Potential
Recent studies have suggested that compounds with similar structural characteristics can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Standard Drug | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 27.3 | Doxorubicin | |
| HCT-116 (Colon Cancer) | 6.2 | Cisplatin |
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition: The fluorophenoxy group may enhance binding affinity to target enzymes through hydrophobic interactions.
- Receptor Modulation: The piperazine ring can facilitate interactions with neurotransmitter receptors, potentially influencing neurochemical pathways.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of related compounds showed promising results against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the tetrazole moiety in enhancing antimicrobial activity through membrane disruption.
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that compounds structurally related to this compound significantly reduced levels of inflammatory markers in human cell lines, suggesting potential therapeutic applications in chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
